![molecular formula C20H21NO5S B3292350 1'-(4-methoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-45-5](/img/structure/B3292350.png)
1'-(4-methoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural elements common in pharmaceuticals and other biologically active compounds . It contains a methoxyphenyl group, a sulfonyl group, a chromene ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these elements.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure . For example, the presence of the polar sulfonyl group and the potentially aromatic chromene ring could influence its solubility, stability, and reactivity .Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, which share a similar structure, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Based on the biological activities of similar benzofuran compounds, it can be inferred that the compound may interact with its targets to exert anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar benzofuran compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
For instance, 4-Methoxybenzenesulfonyl chloride, a compound with a similar structure, is known to decompose in water .
Result of Action
Based on the biological activities of similar benzofuran compounds, it can be inferred that the compound may have potential anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by exposure to water, as seen with 4-Methoxybenzenesulfonyl chloride . Other factors, such as temperature and pH, could also potentially influence the compound’s action and stability.
Safety and Hazards
Future Directions
The potential future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its efficacy and safety in biological systems .
properties
IUPAC Name |
1'-(4-methoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-15-6-8-16(9-7-15)27(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)26-20/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWIUJIVJKOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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